1-Cyclohexyl-3-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)urea
Description
Properties
IUPAC Name |
1-cyclohexyl-3-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-19-14-7-8-21-10-12(14)13(18-19)9-16-15(20)17-11-5-3-2-4-6-11/h11H,2-10H2,1H3,(H2,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHKBCCZGXARCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(COCC2)C(=N1)CNC(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Cyclohexyl-3-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and other pharmacological activities based on recent research findings.
Chemical Structure
The compound features a complex structure that includes a cyclohexyl group and a tetrahydropyrano-pyrazole moiety. Its structural formula can be represented as follows:
Anticancer Activity
Recent studies have shown that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance:
- In vitro Studies : A study evaluated the cytotoxic effects of various pyrazole derivatives on cancer cell lines including MCF7 (breast cancer), A549 (lung cancer), and NCI-H460 (non-small cell lung cancer). The compound demonstrated notable inhibitory activity with IC50 values indicating effective growth suppression at low concentrations. For example, some derivatives showed IC50 values as low as 0.01 µM against MCF7 cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF7 | 0.01 |
| Other Pyrazole Derivative | NCI-H460 | 0.03 |
| Other Pyrazole Derivative | A549 | 26 |
Anti-inflammatory Effects
The compound also displays anti-inflammatory properties. Research indicates that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response:
- Mechanism of Action : The anti-inflammatory activity is attributed to the inhibition of COX enzymes and reduction of pro-inflammatory cytokines. In a murine model, certain derivatives showed significant reduction in edema and inflammatory markers .
Case Study 1: Antitumor Efficacy
A recent study focused on the synthesis and evaluation of various tetrahydropyrano-pyrazole derivatives for their antitumor efficacy. The results indicated that specific modifications to the pyrazole ring enhanced cytotoxicity against multiple cancer cell lines:
- Findings : The study reported that compounds with an additional methyl group on the pyrazole ring exhibited increased potency against MCF7 and A549 cell lines. The most potent derivative achieved an IC50 value of 0.01 µM against MCF7 cells .
Case Study 2: Inhibition of Kinases
Another research effort explored the inhibition of Aurora-A kinase by pyrazole derivatives:
Comparison with Similar Compounds
Structural Analogues
The table below compares the target compound with structurally related pyrazole-urea derivatives and tetrahydropyrano-pyrazole analogs:
Key Observations :
- Unlike the hydroxymethyl group in ’s compounds, the target’s methyl group at position 1 may reduce polarity, improving membrane permeability.
- The cyclohexyl-urea moiety introduces steric bulk compared to alkyl/aryl-ureas in , which could modulate receptor-binding selectivity.
Physicochemical Properties
Q & A
[Basic] What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step protocols, including cyclization and urea formation. Key steps:
- Cyclization : Use NaN₃ (0.2 equiv) in DMF at 50°C for 3 hours to generate intermediates like azidomethylpyrazoles .
- Urea coupling : Employ carbodiimide-mediated coupling with cyclohexylamine under inert conditions.
- Optimization : Vary solvents (DMF vs. THF), temperature (50–80°C), and catalyst loading to improve yield. For example, THF with cyanocetamide under reflux (5 hours) enhances cyclization efficiency .
[Basic] What purification techniques are effective for isolating this compound?
- Recrystallization : Use ethanol or toluene for high-purity crystals after reaction completion .
- Liquid-liquid extraction : Separate polar byproducts using CH₂Cl₂ and aqueous washes (pH 3 adjusted with HCl) .
- Column chromatography : Apply silica gel with gradient elution (hexane/ethyl acetate) for complex mixtures .
[Advanced] How can computational methods streamline reaction design for this compound?
Adopt ICReDD’s framework combining quantum chemical calculations and experimental feedback:
- Use density functional theory (DFT) to model transition states and identify energetically favorable pathways.
- Apply machine learning to predict optimal solvent-catalyst pairs, reducing trial-and-error experiments .
[Advanced] How to resolve contradictions in reported reaction yields across studies?
- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, solvent polarity) affecting yield. For instance, a 2³ factorial design can quantify interactions between catalyst loading, reaction time, and temperature .
- Statistical validation : Perform ANOVA to identify significant factors and replicate high-yield conditions .
[Advanced] What reactor design considerations are critical for scaling up synthesis?
- Continuous-flow reactors : Minimize exothermic risks during cyclization by controlling residence time and temperature gradients .
- Membrane separation : Integrate in-line purification to remove azide byproducts, improving throughput .
[Basic] How should spectroscopic methods be applied to characterize this compound?
- ¹H/¹³C NMR : Assign peaks using deuterated DMSO to confirm urea NH groups (δ 6.2–6.8 ppm) and pyranopyrazole protons (δ 4.1–5.3 ppm) .
- IR spectroscopy : Validate carbonyl stretches (1650–1700 cm⁻¹) and NH bending (1550–1600 cm⁻¹) .
[Advanced] What strategies enable efficient multi-step synthesis of derivatives?
- Protecting groups : Use tert-butyloxycarbonyl (Boc) to shield reactive NH during intermediate functionalization .
- Parallel synthesis : Screen substituents on the pyrazol-3-ylmethyl group via automated liquid handling for structure-activity relationship (SAR) studies .
[Advanced] How to validate proposed reaction mechanisms experimentally?
- Isotopic labeling : Introduce ¹⁵N or D labels to track nitrogen migration during cyclization via mass spectrometry .
- Kinetic profiling : Monitor intermediates via in-situ FTIR to confirm rate-determining steps .
[Basic] What are key intermediates in the synthesis, and how do they influence yield?
- 4-Azidomethylpyrazole : Critical for subsequent triazole formation; instability requires strict temperature control (<60°C) .
- Cyanocetamide adducts : Their solubility in THF dictates cyclization efficiency; recrystallization from PhMe improves purity .
[Advanced] How to assess catalytic efficiency in asymmetric variants of this compound?
- Chiral HPLC : Resolve enantiomers using a Chiralpak AD-H column (hexane/isopropanol) to determine enantiomeric excess (ee) .
- Kinetic resolution : Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) to optimize stereoselectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
